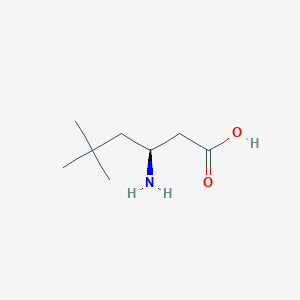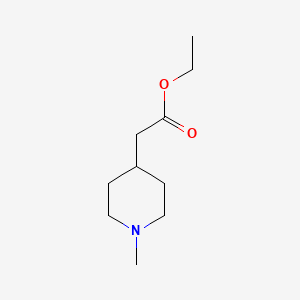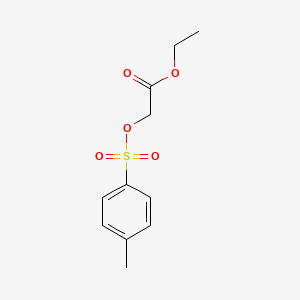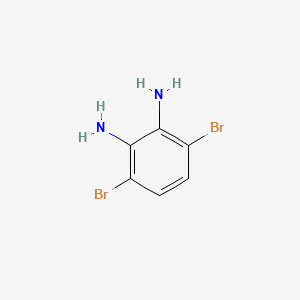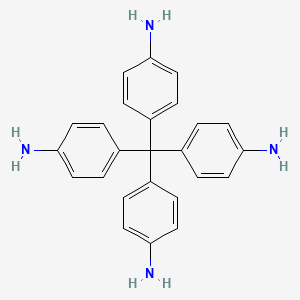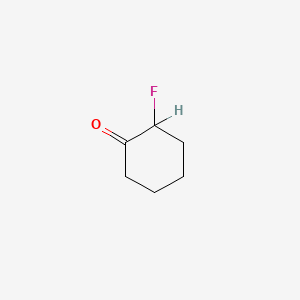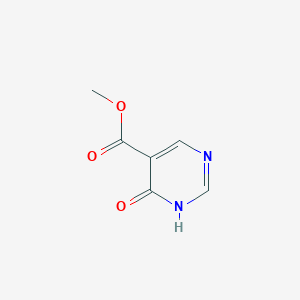
Methyl 4-hydroxypyrimidine-5-carboxylate
Descripción general
Descripción
“Methyl 4-hydroxypyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 4774-35-0 . It has a molecular weight of 154.13 and a molecular formula of C6H6N2O3 .
Molecular Structure Analysis
The InChI code for “Methyl 4-hydroxypyrimidine-5-carboxylate” is 1S/C6H6N2O3/c1-11-6(10)4-2-7-3-8-5(4)9/h2-3H,1H3,(H,7,8,9) .Physical And Chemical Properties Analysis
“Methyl 4-hydroxypyrimidine-5-carboxylate” is a white to pale-yellow to yellow-brown solid . It has a density of 1.39±0.1 g/cm3 , a melting point of 209-210 °C , and a boiling point of 256.9°C at 760 mmHg . Its vapor pressure is 0.00931mmHg at 25°C , and it has a refractive index of 1.58 .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
Methyl 4-hydroxypyrimidine-5-carboxylate plays a crucial role in the synthesis of novel heterocycles. One study demonstrates its use in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other functionalized heterocycles (Grošelj et al., 2013). This synthesis provides an efficient route to polysubstituted pyrrolidine derivatives.
Electrophilic Substitution Reactions
Research has proposed a more accessible method for the synthesis of 4-methyl-5-hydroxypyrimidine, exploring its reactivity in aminomethylation (Gashev et al., 1989). This highlights the compound's potential in electrophilic substitution reactions, an important aspect in organic synthesis.
Reduction of Pyrimidines
The reduction of pyrimidines with complex metal hydrides to yield 1,6-dihydropyrimidines involves methyl 4-hydroxypyrimidine-5-carboxylate derivatives (Shadbolt & Ulbricht, 1968). This process is significant in the production of various pyrimidine-based compounds.
Antimicrobial Properties
A series of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids, derived from ethyl 4-hydroxypyrimidine-5-carboxylate, have been synthesized and tested for antimicrobial activity (Shastri & Post, 2019). This indicates the potential of methyl 4-hydroxypyrimidine-5-carboxylate derivatives in developing antimicrobial agents.
Immunostimulant Action
Methyl 4-hydroxypyrimidine-5-carboxylate derivatives have been shown to exhibit immunostimulant action under extreme conditions [(Ismagilova et al., 2000)](https://consensus.app/papers/2methyl4amino6hydroxypyrimidine-state-body-exposed-ismagilova/9bb61944c6fe51ba8f6c64995bda36b4/?utm_source=chatgpt). This suggests their potential utility in enhancing immune responses in specific circumstances.
Polarographic Studies
Polarographic oxidation studies involving methyl 4-hydroxypyrimidine-5-carboxylate derivatives have provided insights into the electrochemical properties of these compounds (Chiang, 1958). This research is valuable in understanding the redox behavior of pyrimidine derivatives.
Synthesis of Pyrimido[5,4-e]-1,3-thiazine Derivatives
Ethyl 4-chloro/tosyloxy/-2-methylpyrimidine-5-carboxylate has been used to obtain new derivatives of pyrimido[5,4-e]-1,3-thiazine, which showed analgesic, antiinflammatory, and immunosuppressive activity (Malinka et al., 1989). This synthesis underlines the medicinal potential of methyl 4-hydroxypyrimidine-5-carboxylate derivatives.
Synthesis and Biological Properties
The synthesis of 5-hydroxymethylpyrimidines from methyl 4-hydroxypyrimidine-5-carboxylate has been explored, revealing strong immunomodulatory and cytostatic properties (Cieplik et al., 1993). This highlights the compound's relevance in developing immunomodulatory drugs.
Safety And Hazards
Propiedades
IUPAC Name |
methyl 6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-2-7-3-8-5(4)9/h2-3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWOVXLWAGKILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471594 | |
| Record name | Methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxypyrimidine-5-carboxylate | |
CAS RN |
4774-35-0 | |
| Record name | Methyl 1,6-dihydro-6-oxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






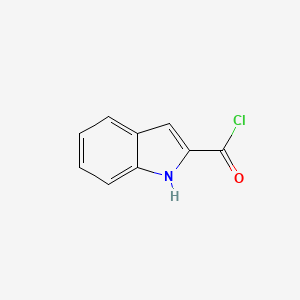
![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)
![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)

